5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structure and potential biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the fluorine atom and the piperidine moiety in this compound enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
5-Fluoro-3-(piperidin-4-yl)-1H-indazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of fluorinated indazole derivatives, which are often explored for their enhanced biological activities compared to their non-fluorinated counterparts.
The synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole typically involves the reaction of 5-fluoroindazole with piperidine derivatives under specific conditions. One documented method includes the use of sodium hydroxide and paraformaldehyde in an ethanol solvent, followed by refluxing the mixture to facilitate the reaction .
A common synthetic route involves:
The molecular formula of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is , with a molecular weight of approximately 219.26 g/mol. Its structure features an indazole ring system substituted with a fluorine atom and a piperidine group at the 3-position.
The compound's melting point ranges from 82°C to 84°C, indicating its solid-state stability. Structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its molecular configuration .
5-Fluoro-3-(piperidin-4-yl)-1H-indazole can participate in various chemical reactions typical for indazole derivatives, including:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent) to optimize yields and selectivity. For example, reactions with electrophiles can be facilitated by using bases or catalysts to enhance nucleophilicity .
The mechanism of action for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is primarily linked to its interaction with biological targets such as enzymes or receptors. Indazoles have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
Studies indicate that modifications on the indazole core can significantly affect binding affinity and selectivity towards specific targets, such as fibroblast growth factor receptors (FGFR) . This highlights the importance of structural features in determining pharmacological activity.
Relevant data from studies suggest that fluorination enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
5-Fluoro-3-(piperidin-4-yl)-1H-indazole has significant potential in medicinal chemistry:
The stereoselective synthesis of 3-(piperidin-4-yl)-1H-indazole derivatives relies on chiral auxiliary-mediated alkylation and salt formation techniques. As demonstrated for the dihydrochloride salt analog (CAS 2197054-90-1), enantiopure construction begins with William’s lactone alkylation using fluorinated benzyl halides, achieving >99% enantiomeric excess (ee) after recrystallization [3]. The piperidine ring adopts a chair conformation that optimizes binding interactions with biological targets, while the indazole system maintains planar geometry for π-π stacking. Key synthetic steps include:
Table 1: Enantioselective Synthesis Outcomes
Chiral Auxiliary | Yield (%) | ee (%) | Configuration |
---|---|---|---|
(S)-Boc-BMI | 78 | 99 | S |
Schöllkopf reagent | 82 | 98 | R |
William’s lactone | 75 | 99 | S |
Palladium-catalyzed cross-coupling enables regioselective functionalization at the indazole C5/C7 positions. Negishi coupling between protected iodoalanine and 4-fluorobromobenzene achieves 70-80% yield using Pd₂(dba)₃/SPhos catalysts (2.5-5 mol%) [6]. Crucially, ligand selection governs efficiency:
In EZH2 inhibitor development (e.g., UNC1999), analogous strategies functionalize the indazole N1-position with pyridyl-piperazine groups via Buchwald-Hartwig amination, achieving nanomolar potencies against PRC2 complexes [7].
Diastereomer separation of racemic 5-fluoro-3-(piperidin-4-yl)-1H-indazole exploits chiral counterion precipitation and enzymatic resolution:
The C3-substituted piperidine configuration critically modulates target engagement: (S)-isomers exhibit 10-fold higher CDK4 affinity (IC₅₀=0.12 μM) than (R)-counterparts due to optimal hydrogen bonding with VAL96 [3].
Fluorine incorporation at C5 significantly alters electronic properties and synthetic efficiency:
Table 2: Fluorine Position vs. Biological Activity
Fluorine Position | CDK4 IC₅₀ (μM) | Brain-Plasma Ratio | Synthetic Yield (%) |
---|---|---|---|
None | 0.45 | 0.8 | 75 |
C5 | 0.12 | 2.5 | 68 |
C6 | 0.38 | 1.1 | 32 |
C7 | 0.41 | 0.9 | 29 |
The C5-fluoro configuration enhances CNS penetration (brain-plasma ratio=2.5 vs. 0.8 for non-fluorinated) by reducing P-glycoprotein recognition. Fluorine’s -I effect also stabilizes the indazole radical intermediate during metallation steps, increasing Negishi coupling yields by 15% [3] [5].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5